

Fluprostenol Lactone Diol: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Fluprostenol lactone diol*

Cat. No.: *B212070*

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This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for **fluprostenol lactone diol**, an intermediate in the synthesis of the potent prostaglandin F2 α analog, fluprostenol. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for handling and characterizing this compound.

Core Data Summary

Quantitative data regarding the solubility and stability of **fluprostenol lactone diol** is crucial for its effective use in research and synthesis. The following sections present this information in a clear and accessible format.

Solubility Data

Fluprostenol lactone diol exhibits solubility in a range of common laboratory solvents. The following table summarizes the known solubility data.^[1]

Solvent	Concentration
Dimethylformamide (DMF)	25 mg/mL
DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:10)	100 µg/mL
Dimethyl Sulfoxide (DMSO)	17 mg/mL
Ethanol	20 mg/mL

Stability Data

Proper storage is essential to maintain the integrity of **fluprostenol lactone diol**. The available stability data indicates that the compound is stable for an extended period under appropriate conditions.

Storage Condition	Stability
-20°C	≥ 2 years ^[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of **fluprostenol lactone diol** are not publicly available, this section outlines standard methodologies widely used in the pharmaceutical industry for such assessments.

General Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

- **Preparation:** An excess amount of **fluprostenol lactone diol** is added to a known volume of the selected solvent (e.g., DMF, DMSO, Ethanol, or aqueous buffers) in a sealed vial.
- **Equilibration:** The vial is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.

- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved **fluprostenol lactone diol** is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Stability Assessment Protocol (Long-Term and Accelerated)

Stability studies are conducted to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

- Sample Preparation: A batch of **fluprostenol lactone diol** is stored in its intended container closure system.
- Storage Conditions: Samples are stored under long-term (e.g., -20°C) and accelerated (e.g., 40°C / 75% relative humidity) conditions as per ICH guidelines.
- Testing Intervals: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
- Analysis: At each time point, the samples are analyzed for purity, degradation products, and other relevant physical and chemical properties using validated analytical methods like HPLC.

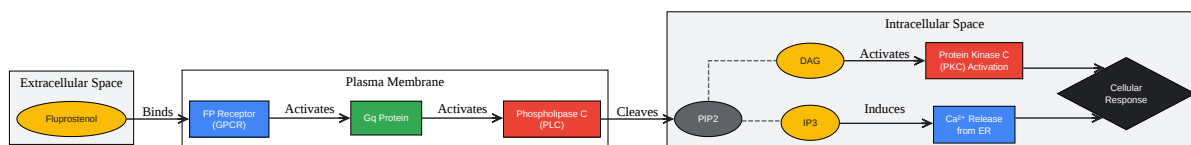
Signaling Pathways and Experimental Workflows

To visualize the context of **fluprostenol lactone diol** as an intermediate and the general processes for its characterization, the following diagrams are provided.

Prostaglandin F_{2α} (FP) Receptor Signaling Pathway

Fluprostenol, the final product synthesized from **fluprostenol lactone diol**, is a potent agonist of the Prostaglandin F_{2α} (FP) receptor.^[2] Activation of this G-protein coupled receptor (GPCR)

initiates a signaling cascade.

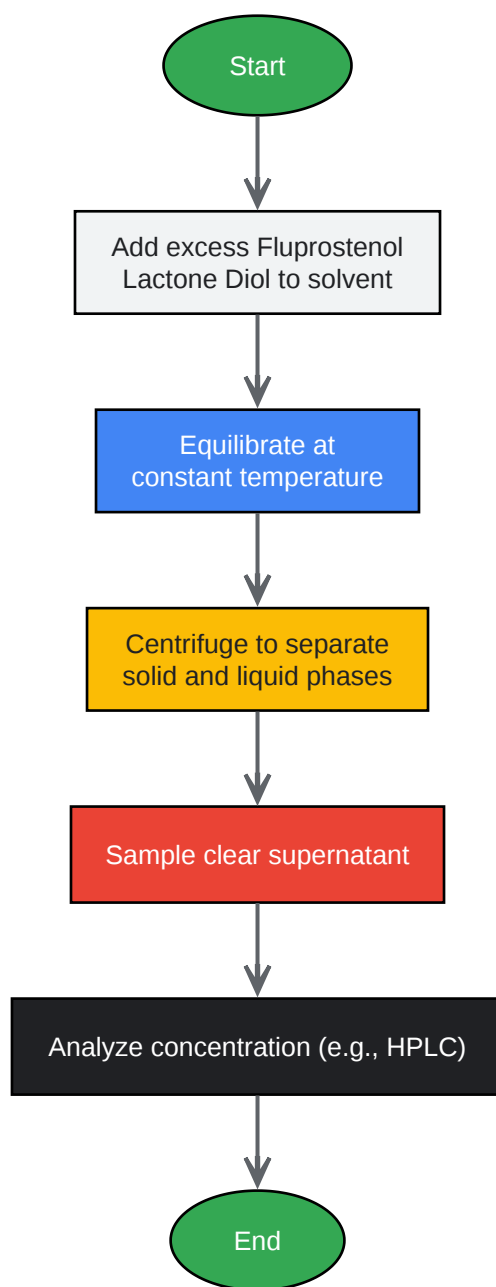


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Caption: FP Receptor Signaling Cascade.

General Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound is depicted below.



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Caption: Solubility Determination Workflow.

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References

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